

An In-Depth Technical Guide to the Spectroscopic Data of 2-Propionylpyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propionylpyrrole**

Cat. No.: **B092889**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **2-Propionylpyrrole** (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic ketone of interest in medicinal chemistry and materials science. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for unambiguous identification, characterization, and quality control of this compound.

Introduction to 2-Propionylpyrrole

2-Propionylpyrrole, with the chemical formula C_7H_9NO and a molecular weight of 123.15 g/mol, is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle.^[1] The presence of the propionyl group at the 2-position significantly influences the electron distribution within the pyrrole ring, impacting its chemical reactivity and spectroscopic properties. Understanding these spectroscopic signatures is paramount for researchers working with this and related compounds.

Below is a summary of key identifiers for **2-Propionylpyrrole**:

Identifier	Value
IUPAC Name	1-(1H-pyrrol-2-yl)propan-1-one[2]
CAS Number	1073-26-3[1]
Molecular Formula	C ₇ H ₉ NO[1]
Molecular Weight	123.15 g/mol
Canonical SMILES	CCC(=O)C1=CC=CN1[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of **2-Propionylpyrrole** is characterized by distinct signals for the pyrrole ring protons and the protons of the propionyl group.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.5	br s	1H	N-H
~6.9	m	1H	H-5
~6.8	m	1H	H-3
~6.1	m	1H	H-4
2.85	q	2H	-CH ₂ -
1.15	t	3H	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The broad singlet observed at approximately 9.5 ppm is characteristic of the N-H proton of the pyrrole ring. This proton is acidic and its chemical shift can be highly dependent on the solvent and concentration. The three protons on the pyrrole ring appear in the aromatic region. The proton at the 5-position (H-5) is expected to be the most downfield of the ring protons due to its proximity to the electron-withdrawing propionyl group. The protons at the 3 and 4-positions (H-3 and H-4) will appear as multiplets, with their exact chemical shifts and coupling patterns determined by their coupling to each other and to the N-H proton.

The ethyl group of the propionyl substituent gives rise to a quartet at approximately 2.85 ppm, corresponding to the methylene (-CH₂-) protons, and a triplet at around 1.15 ppm for the methyl (-CH₃) protons. The splitting pattern (quartet and triplet) is a classic example of vicinal coupling between adjacent, non-equivalent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of **2-Propionylpyrrole** will show distinct signals for each of the seven carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~195	C=O
~132	C-2
~125	C-5
~115	C-3
~110	C-4
~35	-CH ₂ -
~8	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ^{13}C NMR Spectrum

The most downfield signal, expected around 195 ppm, is attributed to the carbonyl carbon of the propionyl group. The carbon atom of the pyrrole ring attached to the propionyl group (C-2) is also significantly deshielded and is expected to appear around 132 ppm. The remaining carbons of the pyrrole ring (C-3, C-4, and C-5) will resonate in the aromatic region, typically between 110 and 125 ppm. The methylene (-CH₂-) and methyl (-CH₃) carbons of the propionyl group will appear in the upfield region of the spectrum, at approximately 35 ppm and 8 ppm, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Propionylpyrrole** will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3200-3400	Medium, Broad	N-H stretch (pyrrole)
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (ketone)
~1550-1450	Medium	C=C stretch (pyrrole ring)

Note: These are approximate ranges and the exact peak positions can vary.

Interpretation of the IR Spectrum

The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the pyrrole ring. The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The conjugation of the carbonyl group with the pyrrole ring may cause a slight shift in this absorption to a lower wavenumber compared to a simple aliphatic ketone. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching

from the propionyl group will appear between 2980 and 2850 cm^{-1} . The absorptions in the 1550-1450 cm^{-1} range are due to the C=C stretching vibrations within the aromatic pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for analyzing small organic molecules like **2-Propionylpyrrole**.

Expected Mass Spectrum Data

m/z	Possible Fragment
123	$[\text{M}]^+$ (Molecular Ion)
94	$[\text{M} - \text{C}_2\text{H}_5]^+$
67	$[\text{C}_4\text{H}_5\text{N}]^+$ (Pyrrole radical cation)
57	$[\text{C}_2\text{H}_5\text{CO}]^+$ (Propionyl cation)

Interpretation of the Mass Spectrum

The mass spectrum of **2-Propionylpyrrole** is expected to show a molecular ion peak $[\text{M}]^+$ at an m/z of 123, corresponding to its molecular weight. A significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the ethyl group, resulting in a fragment with an m/z of 94, corresponding to the loss of an ethyl radical. Another prominent fragmentation would be the cleavage of the bond between the pyrrole ring and the carbonyl group, leading to the formation of a propionyl cation with an m/z of 57. The pyrrole radical cation itself would give a signal at m/z 67. The relative intensities of these fragment ions provide valuable information for confirming the structure of the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **2-Propionylpyrrole**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Propionylpyrrole** for ^1H NMR and 20-30 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **2-Propionylpyrrole**.

Methodology:

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **2-Propionylpyrrole** powder onto the center of the ATR crystal.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.

- Correlate the observed absorption frequencies with the functional groups present in **2-Propionylpyrrole**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **2-Propionylpyrrole** and confirm its molecular weight and fragmentation pattern.

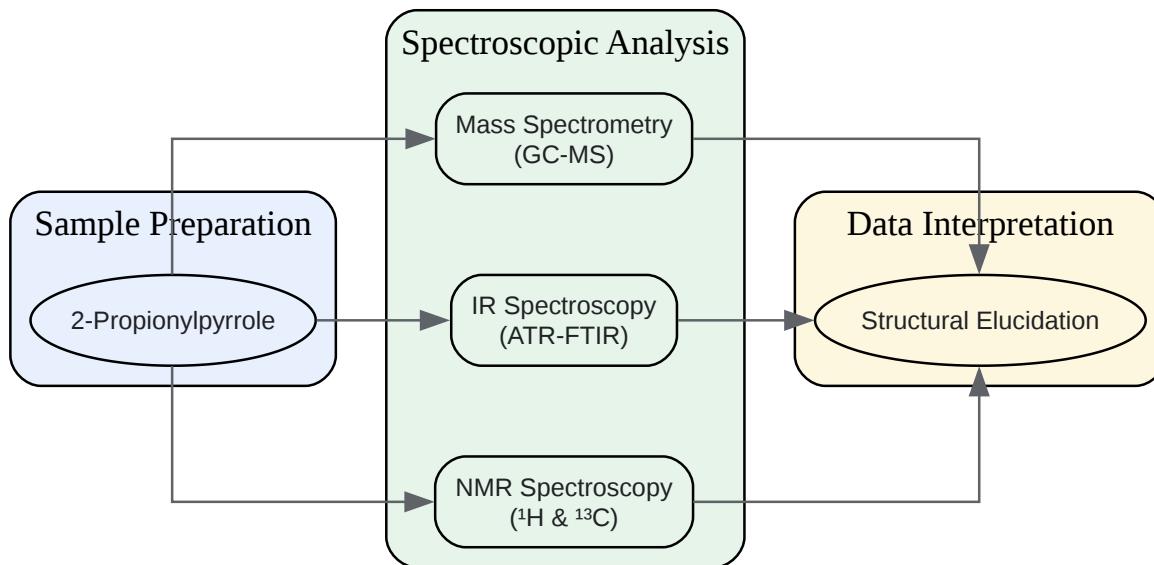
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-Propionylpyrrole** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup and Data Acquisition:
 - Set up the gas chromatograph with an appropriate capillary column (e.g., a nonpolar DB-5 or similar).
 - Establish the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
 - Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization and transfer of the sample.
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The mass spectrometer is typically operated in the electron ionization (EI) mode at 70 eV.
 - Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **2-Propionylpyrrole**.

- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and the major fragment ions.
- Compare the observed fragmentation pattern with the expected fragmentation pathways to confirm the structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural features of **2-Propionylpyrrole**.



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Caption: Workflow for the spectroscopic analysis of **2-Propionylpyrrole**.

Caption: Molecular structure of **2-Propionylpyrrole**.

Conclusion

The spectroscopic data of **2-Propionylpyrrole** provides a detailed fingerprint for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for a comprehensive understanding of its molecular structure. This guide

serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectroscopic data of this important heterocyclic compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 2-Propionylpyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092889#spectroscopic-data-of-2-propionylpyrrole-nmr-ir-mass-spec>]

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